molecular formula C16H20N8O B4257284 6-(azepan-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

6-(azepan-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B4257284
M. Wt: 340.38 g/mol
InChI Key: ICXXRXSREOLIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(azepan-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex heterocyclic compound that features a unique combination of azepane, pyrazine, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The azepane and pyrazine moieties are then introduced through nucleophilic substitution reactions, followed by methylation to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

6-(azepan-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various alkyl or acyl groups, resulting in a diverse range of functionalized compounds.

Scientific Research Applications

6-(azepan-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

    Materials Science: Its heterocyclic nature allows for the design of novel materials with specific electronic and optical properties, useful in the development of sensors and organic electronics.

    Industrial Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, facilitating the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 6-(azepan-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets. The oxadiazole moiety is known to engage in hydrogen bonding and π-π stacking interactions, which can influence the compound’s binding affinity to biological targets. Additionally, the azepane and pyrazine rings contribute to the overall stability and reactivity of the molecule, facilitating its interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Known for their broad range of biological activities, including antibacterial and antiviral properties.

    1,3,4-Oxadiazole Derivatives: Widely studied for their potential as anticancer agents and their use in organic light-emitting diodes (OLEDs).

    Pyrazine Derivatives: Commonly used in pharmaceuticals and agrochemicals due to their diverse biological activities.

Uniqueness

6-(azepan-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine stands out due to its combination of azepane, pyrazine, and oxadiazole moieties, which confer unique chemical and biological properties. This structural diversity allows for a wide range of applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

6-(azepan-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8O/c1-23(11-12-10-17-6-7-18-12)15-16(24-8-4-2-3-5-9-24)20-14-13(19-15)21-25-22-14/h6-7,10H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXXRXSREOLIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CN=C1)C2=NC3=NON=C3N=C2N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(azepan-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 2
Reactant of Route 2
6-(azepan-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 3
Reactant of Route 3
6-(azepan-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 4
Reactant of Route 4
6-(azepan-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 5
Reactant of Route 5
6-(azepan-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Reactant of Route 6
Reactant of Route 6
6-(azepan-1-yl)-N-methyl-N-(pyrazin-2-ylmethyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.